N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
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Overview
Description
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[44]nonan-3-amine is a complex organic compound featuring a pyrimidine ring fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of a halogenated pyrimidine with the spirocyclic core in the presence of a base like potassium carbonate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the spirocyclic core, potentially leading to the formation of dihydropyrimidine or reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrimidine derivatives, reduced spirocyclic compounds, and oxidized amine derivatives.
Scientific Research Applications
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4
Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used in studies investigating the role of spirocyclic structures in biological systems, including their interaction with enzymes and receptors.
Chemical Biology: It can be employed as a probe to study the mechanisms of action of pyrimidine-based drugs and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the spirocyclic core may provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-2-amine
- N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-4-amine
- N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-5-amine
Uniqueness
N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is unique due to the specific positioning of the amine group at the 3-position of the spirocyclic core. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-pyrimidin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-13-10(14-4-1)15-9-6-11(16-7-9)2-5-12-8-11/h1,3-4,9,12H,2,5-8H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKRRXDVNTOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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